N-(4-Chlorophenyl)-1-methyl-6-oxo-2-{[2-oxo-2-(4-phenylpiperazin-1-YL)ethyl]sulfanyl}-1,6-dihydropyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Chlorophenyl)-1-methyl-6-oxo-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,6-dihydropyrimidine-5-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a pyrimidine core, which is a common scaffold in many biologically active molecules, and is functionalized with a chlorophenyl group, a phenylpiperazine moiety, and a carboxamide group.
Preparation Methods
The synthesis of N-(4-Chlorophenyl)-1-methyl-6-oxo-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,6-dihydropyrimidine-5-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the pyrimidine core: This can be achieved through a condensation reaction between a β-ketoester and a guanidine derivative under basic conditions.
Introduction of the chlorophenyl group: This step may involve a nucleophilic aromatic substitution reaction where a chlorophenyl halide reacts with the pyrimidine core.
Attachment of the phenylpiperazine moiety: This can be done through a nucleophilic substitution reaction where the phenylpiperazine reacts with an appropriate leaving group on the pyrimidine core.
Formation of the carboxamide group: This step involves the reaction of the intermediate with an appropriate amine or amide reagent.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N-(4-Chlorophenyl)-1-methyl-6-oxo-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,6-dihydropyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-1-methyl-6-oxo-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,6-dihydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of the intrinsic mitochondrial pathway . This involves the upregulation of pro-apoptotic proteins such as cytochrome c and caspase-3, leading to programmed cell death .
Comparison with Similar Compounds
N-(4-Chlorophenyl)-1-methyl-6-oxo-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-1,6-dihydropyrimidine-5-carboxamide can be compared with other similar compounds, such as:
N-(3-chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl)acetamide: This compound also exhibits anti-proliferative and pro-apoptotic activities in cancer cells.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound has been studied as an acetylcholinesterase inhibitor for the treatment of Alzheimer’s disease.
1,3,5-Triazine-2,4-diamine derivatives: These compounds have been evaluated for their anti-tubercular activity.
Properties
Molecular Formula |
C24H24ClN5O3S |
---|---|
Molecular Weight |
498.0 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-1-methyl-6-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylpyrimidine-5-carboxamide |
InChI |
InChI=1S/C24H24ClN5O3S/c1-28-23(33)20(22(32)27-18-9-7-17(25)8-10-18)15-26-24(28)34-16-21(31)30-13-11-29(12-14-30)19-5-3-2-4-6-19/h2-10,15H,11-14,16H2,1H3,(H,27,32) |
InChI Key |
SVIJLLBHEVXOBY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=CN=C1SCC(=O)N2CCN(CC2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.